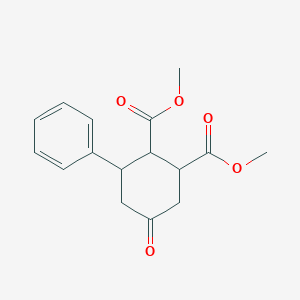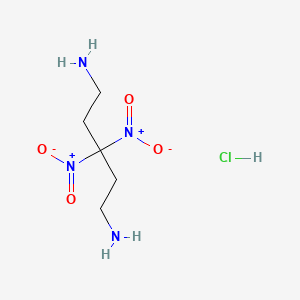
3,3-Dinitropentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dinitropentane-1,5-diamine: is an organic compound with the molecular formula C₅H₁₂N₄O₄. It is characterized by the presence of two nitro groups (-NO₂) and two amine groups (-NH₂) attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dinitropentane-1,5-diamine typically involves the nitration of pentane derivatives followed by aminationThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dinitropentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amine groups under specific conditions.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of pentane-1,3,5-triamine.
Substitution: Formation of various substituted amines and nitro derivatives.
Scientific Research Applications
Chemistry: 3,3-Dinitropentane-1,5-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, explosives, and advanced materials .
Mechanism of Action
The mechanism of action of 3,3-Dinitropentane-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The amine groups can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 1,3-Dinitropentane-1,5-diamine
- 2,4-Diamino-1,3,5-triazine
- 2,6-Diamino-3,5-dinitropyrazine-1-oxide
Comparison: 3,3-Dinitropentane-1,5-diamine is unique due to its specific arrangement of nitro and amine groups on a pentane backbone. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
5108-61-2 |
|---|---|
Molecular Formula |
C5H13ClN4O4 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3,3-dinitropentane-1,5-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N4O4.ClH/c6-3-1-5(2-4-7,8(10)11)9(12)13;/h1-4,6-7H2;1H |
InChI Key |
ZUNJKNPUYMPSKS-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(CCN)([N+](=O)[O-])[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-Dinitrophenyl)amino]penta-2,4-dienal](/img/structure/B13994191.png)
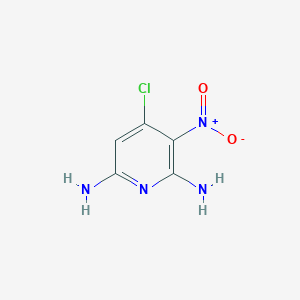

![4-[Bis(2-chloroethyl)amino]-n-(quinolin-5-yl)benzamide](/img/structure/B13994200.png)
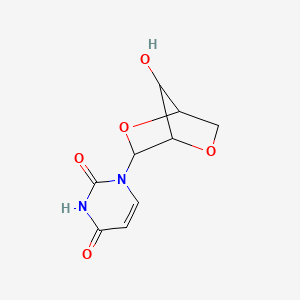
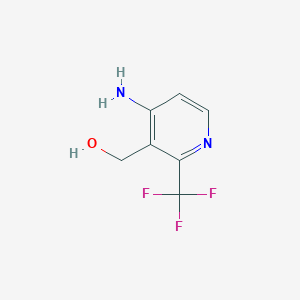


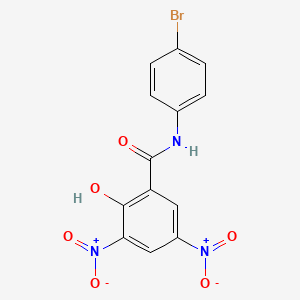


![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)
![Ethyl 3-methyl-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13994266.png)
